molecular formula C25H32F3N7O2 B612185 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone CAS No. 1240299-33-5

1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone

Cat. No. B612185
M. Wt: 519.56
InChI Key: JMEYDSHPKCSIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258140B2

Procedure details

Ammonium formate (99 g, 1568.94 mmol) was added to 6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (81.2 g, 156.89 mmol) and 10% palladium on carbon (8.35 g, 7.84 mmol) in EtOH (810 mL) under nitrogen. The resulting mixture was stirred at 70° C. for 6 hours, then ammonium formate (50 g) was added. The mixture was stirred at 70° C. for 2 hours then further portions of 10% palladium on carbon (8.35 g, 7.84 mmol) and ammonium formate (50 g) were added and stirring continued at 70° C. for a further 10 hours. Ammonium formate (50 g) was added and the reaction mixture was stirred at 70° C. for 24 hours then cooled to room temperature. The catalyst was removed by filtration and the reaction charged with further 10% palladium on carbon (8.35 g, 7.84 mmol) and stirred at 70° C. for 16 hours. Further ammonium formate (50 g) was added and the stirring continued for 5 hours. The reaction mixture was cooled to room temperature and a further portion of 10% palladium on carbon (8.35 g, 7.84 mmol) was added. The mixture was heated to 70° C. for a 30 hours, cooled to room temperature and the catalyst removed by filtration and washed with EtOH. The solvent was evaporated and the residue dissolved in DCM (500 mL) and the solution washed with water (500 mL). The aqueous layer was re-extracted with DCM (500 mL), then EtOAc (500 mL×2). The combined extracts were dried over MgSO4, filtered and evaporated to give crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford a gum, which was slurried with ether (300 mL) and re-evaporated. Methyl tert-butyl ether (250 mL) was added and the mixture was stirred vigorously for 3 days. The solid was collected by filtration and dried to afford 6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine (60.8 g, 75%) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
catalyst
Reaction Step One
Quantity
8.35 g
Type
catalyst
Reaction Step Two
Quantity
8.35 g
Type
catalyst
Reaction Step Three
Quantity
99 g
Type
reactant
Reaction Step Four
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
81.2 g
Type
reactant
Reaction Step Four
Quantity
8.35 g
Type
catalyst
Reaction Step Four
Name
Quantity
810 mL
Type
solvent
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[C:5]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16][C:17]2[CH:22]=[CH:21][C:20]([CH:23]3[CH2:28][CH2:27][N:26]([C:29]4[CH:30]=[CH:31][C:32]5[N:33]([C:35]([C:38]([F:41])([F:40])[F:39])=[N:36][N:37]=5)[N:34]=4)[CH2:25][CH2:24]3)=[CH:19][CH:18]=2)[CH2:10][CH2:9]1)(=[O:7])[CH3:6].CCOCC>[Pd].CCO>[C:5]([N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][O:16][C:17]2[CH:18]=[CH:19][C:20]([CH:23]3[CH2:24][CH2:25][N:26]([C:29]4[CH2:30][CH2:31][C:32]5[N:33]([C:35]([C:38]([F:39])([F:40])[F:41])=[N:36][N:37]=5)[N:34]=4)[CH2:27][CH2:28]3)=[CH:21][CH:22]=2)[CH2:12][CH2:13]1)(=[O:7])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
8.35 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
8.35 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
8.35 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
99 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Quantity
81.2 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Name
Quantity
8.35 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
810 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Seven
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Eight
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 70° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 70° C. for a further 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 16 hours
Duration
16 h
WAIT
Type
WAIT
Details
the stirring continued for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C. for a 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst removed by filtration
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM (500 mL)
WASH
Type
WASH
Details
the solution washed with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution gradient 0 to 5% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a gum, which
CUSTOM
Type
CUSTOM
Details
re-evaporated
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (250 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1CCC=2N(N1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.